S-Deoxo-6-oxo-fulvestrant
Overview
Description
S-Deoxo-6-oxo-fulvestrant is a synthetic derivative of fulvestrant, a well-known estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. The compound is characterized by its unique chemical structure, which includes a pentafluoropentylthio group. This modification enhances its binding affinity and specificity towards estrogen receptors, making it a valuable tool in both clinical and research settings.
Mechanism of Action
Target of Action
S-Deoxo-6-oxo-fulvestrant primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of hormone receptor (HR)-positive metastatic breast cancer cells .
Mode of Action
This compound competitively and reversibly binds to estrogen receptors . This binding achieves its anti-estrogen effects through two separate mechanisms . Firstly, this compound binds to the receptors and downregulates them, preventing estrogen from binding to these receptors . Secondly, it degrades the estrogen receptor .
Biochemical Pathways
The compound’s interaction with estrogen receptors affects the estrogen signaling pathway . By downregulating and degrading the estrogen receptors, this compound disrupts the normal functioning of this pathway . The downstream effects of this disruption are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties impact its bioavailability . More research is needed to fully understand these properties and their implications.
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of HR-positive metastatic breast cancer cells . This is achieved through its robust anti-estrogen activity, which has been demonstrated in preclinical models of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Deoxo-6-oxo-fulvestrant involves multiple steps, starting from the basic steroidal framework. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Thioether Formation: Attachment of the pentafluoropentylthio group through a nucleophilic substitution reaction.
Oxidation: Conversion of specific hydroxyl groups to ketones to achieve the desired oxo functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones.
Reduction: The compound can be reduced to form alcohols from ketones.
Substitution: The pentafluoropentylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products:
Oxidation Products: Ketones.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
S-Deoxo-6-oxo-fulvestrant has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with estrogen receptors and its effects on cellular pathways.
Medicine: Investigated for its potential in treating hormone receptor-positive breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Comparison with Similar Compounds
Fulvestrant: The parent compound, used widely in clinical settings.
Tamoxifen: Another estrogen receptor antagonist with a different mechanism of action.
Raloxifene: A selective estrogen receptor modulator with both agonist and antagonist properties.
Uniqueness of S-Deoxo-6-oxo-fulvestrant:
Enhanced Binding Affinity: The pentafluoropentylthio group increases its binding affinity towards estrogen receptors.
Specificity: Greater specificity in targeting estrogen receptors compared to other compounds.
Improved Efficacy: Potential for improved therapeutic outcomes due to its unique chemical structure.
Properties
IUPAC Name |
(7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45F5O3S/c1-30-17-15-23-22-12-11-21(38)20-25(22)29(40)24(28(23)26(30)13-14-27(30)39)10-7-5-3-2-4-6-8-18-41-19-9-16-31(33,34)32(35,36)37/h11-12,20,23-24,26-28,38-39H,2-10,13-19H2,1H3/t23-,24+,26+,27+,28+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKDKSBKCPJCM-GYKPOOFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747480 | |
Record name | S-Deoxo-6-oxo-fulvestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107606-70-1 | |
Record name | (7α,17β)-3,17-Dihydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-trien-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107606-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Deoxo-6-oxo-fulvestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[α]phenanthren-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.